molecular formula C12H10FN3O3S2 B1345824 {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid CAS No. 1142209-68-4

{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid

Cat. No.: B1345824
CAS No.: 1142209-68-4
M. Wt: 327.4 g/mol
InChI Key: WLDWBBMKQLADJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid involves multiple steps, typically starting with the preparation of the 1,3,4-thiadiazole ring. The synthetic route often includes the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 3-fluorobenzoyl chloride to introduce the 3-fluorophenyl group.

Chemical Reactions Analysis

{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is unique due to its combination of a thiadiazole ring and a fluorophenyl group. Similar compounds include:

These compounds share some structural similarities but differ significantly in their chemical properties and applications.

Properties

IUPAC Name

2-[[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3S2/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWBBMKQLADJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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